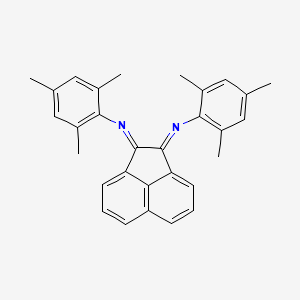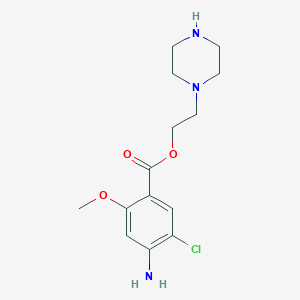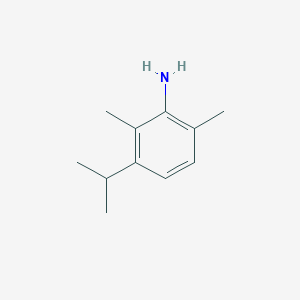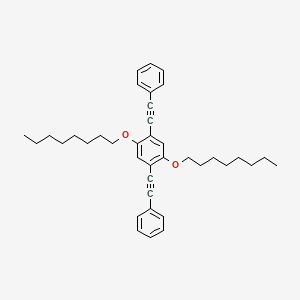
1,4-Bis(octyloxy)-2,5-bis(phenylethynyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(octyloxy)-2,5-bis(phenylethynyl)benzene is a compound belonging to the family of bis(phenylethynyl)benzenes. These compounds are known for their unique structural properties, which include extended π-conjugation and the ability to form liquid crystalline phases. This particular compound is characterized by the presence of octyloxy groups and phenylethynyl groups attached to a benzene ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1,4-Bis(octyloxy)-2,5-bis(phenylethynyl)benzene typically involves a multi-step process. One common method includes the Sonogashira coupling reaction, where a halogenated benzene derivative reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often involve the use of solvents like toluene and bases such as triethylamine. The octyloxy groups can be introduced through etherification reactions using octanol and appropriate catalysts .
Chemical Reactions Analysis
1,4-Bis(octyloxy)-2,5-bis(phenylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the hydrogenation of the triple bonds to form alkanes.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where halogenation or nitration can be achieved using reagents like bromine or nitric acid
Scientific Research Applications
1,4-Bis(octyloxy)-2,5-bis(phenylethynyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential use in biological imaging and as fluorescent probes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the development of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) due to its excellent photophysical properties
Mechanism of Action
The mechanism of action of 1,4-Bis(octyloxy)-2,5-bis(phenylethynyl)benzene is primarily based on its ability to interact with light and other electromagnetic radiation. The extended π-conjugation allows for efficient absorption and emission of light, making it useful in optoelectronic applications. The molecular targets and pathways involved include interactions with various receptors and enzymes in biological systems, although detailed studies are still ongoing .
Comparison with Similar Compounds
1,4-Bis(octyloxy)-2,5-bis(phenylethynyl)benzene can be compared with other bis(phenylethynyl)benzene derivatives such as:
1,4-Bis(phenylethynyl)benzene: Lacks the octyloxy groups, resulting in different solubility and liquid crystalline properties.
1,4-Bis(methoxy)-2,5-bis(phenylethynyl)benzene: Contains methoxy groups instead of octyloxy groups, leading to variations in electronic and optical properties.
1,4-Bis(ethoxy)-2,5-bis(phenylethynyl)benzene: Similar to the methoxy derivative but with ethoxy groups, affecting its thermal and photophysical behavior
Properties
CAS No. |
278175-06-7 |
|---|---|
Molecular Formula |
C38H46O2 |
Molecular Weight |
534.8 g/mol |
IUPAC Name |
1,4-dioctoxy-2,5-bis(2-phenylethynyl)benzene |
InChI |
InChI=1S/C38H46O2/c1-3-5-7-9-11-19-29-39-37-31-36(28-26-34-23-17-14-18-24-34)38(40-30-20-12-10-8-6-4-2)32-35(37)27-25-33-21-15-13-16-22-33/h13-18,21-24,31-32H,3-12,19-20,29-30H2,1-2H3 |
InChI Key |
HEHUCGXMIYFNFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1C#CC2=CC=CC=C2)OCCCCCCCC)C#CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Prop-2-yn-1-yl)oxy]but-2-en-1-ol](/img/structure/B12576967.png)

![2-Diazonio-1-[(2-methylidenebut-3-en-1-yl)oxy]buta-1,3-dien-1-olate](/img/structure/B12576979.png)
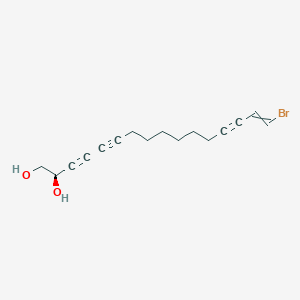
![Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel-](/img/structure/B12576995.png)
![12-{[7-Hydroxy-3-(2-hydroxyethyl)heptyl]oxy}dodecane-3,8-dione](/img/structure/B12577009.png)
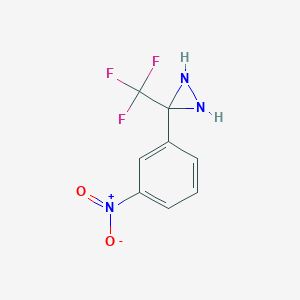
![Phosphonic acid, [2,2-dicyano-1-(methylthio)ethenyl]-, diethyl ester](/img/structure/B12577018.png)
![N-[4,4-Bis(4-methylphenyl)but-3-en-1-yl]-3-(trifluoromethyl)aniline](/img/structure/B12577022.png)
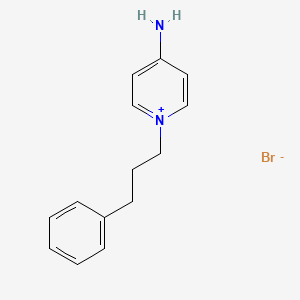
![5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium](/img/structure/B12577045.png)
